6-(Chloromethyl)-1,3-dimethyl-1,3-diazinane-2,4-dione
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Overview
Description
6-(Chloromethyl)-1,3-dimethyl-1,3-diazinane-2,4-dione is an organic compound that belongs to the class of diazinane derivatives. This compound is characterized by the presence of a chloromethyl group attached to a diazinane ring, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-1,3-dimethyl-1,3-diazinane-2,4-dione typically involves the chloromethylation of a diazinane precursor. One common method involves the reaction of 1,3-dimethyl-1,3-diazinane-2,4-dione with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc iodide . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the implementation of environmentally friendly catalysts and solvents is crucial to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-1,3-dimethyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include methylamine, sodium thiolate, and sodium alkoxide.
Major Products Formed
Nucleophilic Substitution: The major products are substituted diazinane derivatives with various functional groups.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major products are alcohols or amines.
Scientific Research Applications
6-(Chloromethyl)-1,3-dimethyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-1,3-dimethyl-1,3-diazinane-2,4-dione involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components . This interaction can disrupt normal cellular functions and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
6-(Chloromethyl)-1,3-dimethyl-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern on the diazinane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H11ClN2O2 |
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Molecular Weight |
190.63 g/mol |
IUPAC Name |
6-(chloromethyl)-1,3-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C7H11ClN2O2/c1-9-5(4-8)3-6(11)10(2)7(9)12/h5H,3-4H2,1-2H3 |
InChI Key |
HTAQSWSRKCDRIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(=O)N(C1=O)C)CCl |
Origin of Product |
United States |
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